molecular formula C8H13NO4 B3190652 Ethyl 3-acetamido-2-oxobutanoate CAS No. 454426-80-3

Ethyl 3-acetamido-2-oxobutanoate

Cat. No.: B3190652
CAS No.: 454426-80-3
M. Wt: 187.19 g/mol
InChI Key: OHUHHIUQRHRGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetamido-2-oxobutanoate is an organic compound with the molecular formula C8H13NO4 It is a derivative of ethyl acetoacetate and is characterized by the presence of an acetamido group attached to the third carbon of the oxobutanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetamido-2-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous monitoring of reaction parameters are common practices to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Scientific Research Applications

Ethyl 3-acetamido-2-oxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-2-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the acetamido group facilitates the attack on electrophilic centers. The presence of the oxo group enhances its reactivity towards various chemical transformations .

Comparison with Similar Compounds

Ethyl 3-acetamido-2-oxobutanoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

454426-80-3

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 3-acetamido-2-oxobutanoate

InChI

InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)5(2)9-6(3)10/h5H,4H2,1-3H3,(H,9,10)

InChI Key

OHUHHIUQRHRGQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(C)NC(=O)C

Canonical SMILES

CCOC(=O)C(=O)C(C)NC(=O)C

sequence

A

Origin of Product

United States

Synthesis routes and methods I

Procedure details

52 g (396 mmol) of acetylalanine were dissolved in 800 ml of THF, and 45 mg (0.4 mmol) of 4-dimethylaminopyridine and 96 ml (1188 mmol) of pyridine were added. The mixture was heated to reflux, and 88 ml (792 mmol) of ethyl oxalyl chloride were added dropwise over a period of 45 min. The mixture was stirred at reflux for a further 3 h. The reaction mixture was added to ice-water, ethyl acetate was added and the mixture was extracted. The organic phase was washed with saturated aqueous sodium chloride solution, dried over sodium sulfate and concentrated on a rotary evaporator. The crude mixture was reacted further without any further purification.
Quantity
52 g
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reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl oxalyl chloride
Quantity
88 mL
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reactant
Reaction Step Two
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Name
ice water
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0 (± 1) mol
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reactant
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reactant
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96 mL
Type
reactant
Reaction Step Four
Quantity
45 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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